molecular formula C17H18O3 B14171714 2-(3,5-Dimethoxyphenyl)-1-phenylpropan-1-one CAS No. 921929-37-5

2-(3,5-Dimethoxyphenyl)-1-phenylpropan-1-one

Cat. No.: B14171714
CAS No.: 921929-37-5
M. Wt: 270.32 g/mol
InChI Key: HZCICAWKRMFKIH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-1-phenylpropan-1-one is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of a phenyl group and a 3,5-dimethoxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethoxybenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one: A compound with a similar aromatic ring system but different core structure.

Uniqueness

2-(3,5-Dimethoxyphenyl)-1-phenylpropan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

921929-37-5

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C17H18O3/c1-12(17(18)13-7-5-4-6-8-13)14-9-15(19-2)11-16(10-14)20-3/h4-12H,1-3H3

InChI Key

HZCICAWKRMFKIH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

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